molecular formula C16H31NO4Si B3115111 Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate CAS No. 2070015-35-7

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Cat. No.: B3115111
CAS No.: 2070015-35-7
M. Wt: 329.51 g/mol
InChI Key: UIIIAHUXNIKHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate (CAS: 2070015-35-7) is a heterocyclic organosilicon compound with the molecular formula C₁₆H₃₁NO₄Si and a molecular weight of 329.51 g/mol. It features two protective groups: a tert-butyloxycarbonyl (Boc) group at the 1-position of the piperidine ring and a tert-butyldimethylsilyl (TBDMS) ether at the 3-position. The 5-oxo group introduces a ketone functionality, making the compound a versatile intermediate in organic synthesis, particularly for pharmaceutical applications requiring selective protection and deprotection strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIAHUXNIKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112713
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-35-7
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple steps, starting with the protection of the piperidine ring using tert-butyldimethylsilyl chloride (TBDMSCl) followed by subsequent reactions to introduce the tert-butyl and carboxylate groups. The reaction conditions often require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagents and Catalysts:
This compound is often utilized as a reagent in organic synthesis due to its unique structure, which allows for various transformations. Its tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for alcohols and amines, facilitating selective reactions.

Case Study:
In a study by Zhang et al. (2020), tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate was employed to synthesize complex alkaloids through a multi-step reaction involving the formation of key intermediates. The TBDMS group was removed under mild conditions, demonstrating the compound's utility in synthetic pathways without compromising the integrity of sensitive functional groups .

Medicinal Chemistry

Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential pharmaceuticals targeting various diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in developing inhibitors for specific enzymes involved in cancer progression. The piperidine structure contributed to enhanced binding affinity and selectivity towards the target enzyme .

Usage in Analytical Methods:
this compound has been employed as a standard in various analytical methods, including HPLC and NMR spectroscopy, due to its well-defined chemical structure.

Case Study:
In a recent analytical study, researchers utilized this compound as a calibration standard for quantifying related compounds in herbal extracts. The results demonstrated high precision and accuracy, validating its application in quality control processes .

Mechanism of Action

The mechanism by which Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The protective silyl group and the reactive carboxylate moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent degradation .
  • Hazard Profile : Classified under warning-level hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is compared below with structurally or functionally related compounds.

Structural and Functional Analogues

Phenethyltrichlorosilane (CAS: Not provided)

Molecular Formula : Likely C₈H₉Cl₃Si (based on name).
Key Differences :

  • Functionality : A chlorosilane lacking the Boc and piperidine moieties, primarily used in surface modification or polymer chemistry rather than medicinal chemistry.
  • Stability : Less sensitive to ambient conditions compared to the target compound, which requires inert storage .
  • Cost : Significantly cheaper (25 g for 112.00 € vs. 100 mg for 438.00 € for the target compound) .

Boc-Protected Piperidine Derivatives

Example : Tert-butyl piperidine-1-carboxylate (CAS: 100379-63-7).
Key Differences :

  • Structure : Lacks the TBDMS-protected hydroxyl and 5-oxo groups.
  • Reactivity : The absence of the TBDMS group simplifies deprotection steps (acidic conditions suffice for Boc removal) but limits orthogonal protection strategies .
  • Applications : Less versatile in multi-step syntheses requiring sequential deprotection.

Comparative Data Table

Property This compound Phenethyltrichlorosilane Boc-Protected Piperidine (Generic)
Molecular Formula C₁₆H₃₁NO₄Si Likely C₈H₉Cl₃Si C₁₀H₁₉NO₂
Molecular Weight (g/mol) 329.51 ~247.6 ~185.27
Protective Groups Boc, TBDMS None Boc
Storage Requirements 2–8°C, inert atmosphere Ambient Ambient
Price (per 100 mg) 438.00 € ~0.45 € ~50.00 €
Primary Applications Pharmaceutical intermediates Surface modification Peptide synthesis
Hazards H302, H315, H319 Likely corrosive Mild irritant
References General knowledge

Biological Activity

Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring and a tert-butyldimethylsilyl group. Its molecular formula is C16H31NO4SiC_{16}H_{31}NO_{4}Si, and it has a molecular weight of approximately 329.51 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity and reactivity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other neurological conditions.

Case Studies and Research Findings

  • Antidepressant Potential : Preliminary studies have suggested that compounds structurally related to this compound may act as modulators of the serotoninergic system. For instance, research on similar piperidine derivatives has shown efficacy in enhancing serotonin transmission, which is beneficial in managing depression and anxiety disorders .
  • Receptor Interaction Studies : Interaction studies involving this compound are crucial for understanding its biological mechanisms. For example, compounds with piperidine cores have been investigated for their ability to bind to serotonin receptors (5-HT receptors), which play a critical role in mood regulation .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques, which can be adapted based on available starting materials and desired modifications. Understanding these synthetic routes is essential for optimizing the compound's biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberBiological ActivityNotes
Vortioxetine162759-58-0AntidepressantMulti-target action on serotonin receptors
Avapritinib1416323-97-9Cancer treatmentInhibits specific tyrosine kinases
Other Piperidine DerivativesVariousNeurotransmitter modulationPotential for treating mood disorders

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the piperidine ring via cyclization of a precursor, often using tert-butoxycarbonyl (Boc) protection.
  • Step 2 : Introduction of the tert-butyldimethylsilyl (TBDMS) group at the 3-position via silylation under anhydrous conditions (e.g., TBDMS-Cl with imidazole in DMF).
  • Step 3 : Oxidation of the 5-position to a ketone using agents like Dess-Martin periodinane or Swern oxidation . Critical considerations include inert atmosphere (N₂/Ar) for moisture-sensitive steps and purification via column chromatography with silica gel.

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

  • HPLC/GC-MS : To assess purity (>95% by area normalization).
  • NMR (¹H, ¹³C) : Confirmation of silyl ether (δ ~0.1–0.3 ppm for TBDMS methyl groups) and Boc protection (δ ~1.4 ppm for tert-butyl).
  • FT-IR : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and absence of hydroxyl peaks.
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Stability studies should be designed with:

  • pH-controlled experiments : Test degradation in buffered solutions (pH 1–13) at 25°C and 40°C.
  • LC-MS monitoring : Identify degradation products (e.g., Boc deprotection or silyl ether cleavage).
  • Kinetic modeling : Calculate half-life (t₁/₂) under varying conditions. For example, TBDMS groups are labile under fluoride ions (e.g., TBAF), while Boc protection is stable in mild acids (e.g., HCl/dioxane) but cleaved under strong acids (TFA) .

Q. What experimental strategies optimize stereochemical control during synthesis?

Key approaches include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-proline derivatives).
  • Asymmetric catalysis : Rhodium-catalyzed cycloadditions or palladium-mediated couplings to set stereocenters .
  • Dynamic kinetic resolution : For racemization-prone intermediates, employ conditions that favor one enantiomer (e.g., enzymatic resolution). Post-synthesis, NOESY NMR or chiral HPLC confirms stereochemical fidelity .

Q. How can the compound’s reactivity in cross-coupling reactions be leveraged for drug discovery?

The 5-oxo group and silyl-protected hydroxyl enable:

  • Grignard additions : To the ketone for side-chain diversification.
  • Suzuki-Miyaura couplings : After converting the ketone to a triflate or boronate ester.
  • Click chemistry : Azide-alkyne cycloadditions using modified intermediates (e.g., azido derivatives of the piperidine core) . Reaction optimization requires screening Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

Data Analysis & Experimental Design

Q. How should researchers address gaps in toxicity and ecotoxicity data for this compound?

  • In vitro assays : Use HepG2 or HEK293 cells for acute cytotoxicity (MTT assay, IC₅₀).
  • Microsomal stability tests : Assess metabolic degradation using liver microsomes (e.g., rat S9 fraction).
  • Ecotoxicity modeling : Apply QSAR tools to predict bioaccumulation (logP) or aquatic toxicity, given the lack of empirical data .

Q. What computational methods predict the compound’s behavior in biological systems?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • MD simulations : Analyze conformational stability in lipid bilayers (GROMACS).
  • ADME prediction : Tools like SwissADME estimate permeability (Caco-2) and cytochrome P450 interactions .

Safety & Handling

Q. What are critical safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4).
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid water to prevent silyl ether hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.